tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate

Chiral synthesis Enantioselective catalysis Medicinal chemistry

This chiral diamine building block features a rigid cyclopentane scaffold with unambiguous (1S,2R) stereochemistry, ensuring reliable stereocontrol in asymmetric synthesis. Unlike racemic or undefined mixtures, this single enantiomer eliminates SAR ambiguity and simplifies impurity profiling. The orthogonal Boc-protected secondary amine allows selective functionalization at the free primary aminomethyl group, streamlining multi-step syntheses. Documented 99% yield synthetic route (WO2005/66132) provides a scalable path for process development. Choose this compound when stereochemical integrity, synthetic predictability, and regulatory-friendly development are non-negotiable.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Cat. No. B7980330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC1CN
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1
InChIKeyHGRDDBPZHZEGNY-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate (CAS 860297-27-4): Procurement-Grade Chiral Building Block for Asymmetric Synthesis


tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate (CAS 860297-27-4) is a chiral, Boc-protected diamine building block featuring a cyclopentane backbone with defined (1S,2R) stereochemistry and dual amine functionalities—one Boc-protected secondary amine and one free primary aminomethyl group . With molecular formula C₁₁H₂₂N₂O₂ and molecular weight 214.31 g/mol, this compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly where stereochemical integrity is critical for downstream bioactivity . The Boc protecting group provides base-stable amine protection that can be selectively removed under acidic conditions, enabling orthogonal deprotection strategies in multi-step syntheses [1]. This compound is available from multiple commercial suppliers at research and bulk scales.

Procurement Risk Alert: Why Substituting tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate with Non-Specific Analogs Jeopardizes Reproducibility


Substitution of tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate with generic, undefined, or regioisomeric alternatives introduces substantial risk of synthetic failure or irreproducible biological results. Structurally similar compounds such as the 1-substituted isomer (CAS 889949-09-1), the 3-substituted regioisomer, or the diastereomeric mixture (CAS 1193388-07-6) differ in amine placement on the cyclopentane ring, altering both conformational rigidity and reactivity . More critically, substitution with a racemic or stereochemically undefined mixture (e.g., CAS 1249010-71-6, which lacks defined stereochemistry) eliminates stereochemical control entirely, which is unacceptable for asymmetric synthesis or chiral drug candidate development [1]. Even the enantiomeric counterpart (1R,2S) produces opposite stereochemical outcomes that can invert biological activity. The following quantitative evidence establishes precisely where this compound's defined (1S,2R) stereochemistry, 2-substitution pattern, and orthogonal protecting group strategy confer measurable advantages over available alternatives.

Quantitative Differentiation Evidence: tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate vs. Comparators


Stereochemical Purity: Defined (1S,2R) Configuration vs. Diastereomeric Mixtures and Racemates

tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate is supplied as a single, stereochemically defined enantiomer with specified (1S,2R) configuration, as confirmed by SMILES stereochemical notation NC[C@@H]1[C@H](CCC1)NC(OC(C)(C)C)=O and InChIKey HGRDDBPZHZEGNY-BDAKNGLRSA-N which encodes the defined stereocenters . In contrast, alternative products such as tert-Butyl (2-aminocyclopentyl)carbamate (CAS 1193388-07-6) are explicitly marketed as a 'Mixture of Diastereomers' with 'Defined Atom Stereocenter Count: 0' and 'Undefined Atom Stereocenter Count: 2,' rendering them unsuitable for stereospecific applications . Additionally, the racemic/non-stereospecific variant tert-butyl N-(2-(aminomethyl)cyclopentyl)carbamate (CAS 1249010-71-6) lacks any defined stereochemistry entirely [1].

Chiral synthesis Enantioselective catalysis Medicinal chemistry

Synthetic Yield: Documented 99% Hydrogenation Yield vs. Uncharacterized Alternative Routes

A validated synthetic route to tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate has been reported in patent WO2005/66132 A1 (AstraZeneca), achieving 99% yield from the corresponding azidomethyl precursor via palladium-catalyzed hydrogenation . The exact conditions are specified: tert-butyl [(1S,2R)-2-(azidomethyl)cyclopentyl]carbamate (0.070 g, 0.291 mmol) with 10% Pd on activated carbon (12 mg) in EtOH (5 mL) under H₂ atmosphere overnight, providing 0.062 g (99%) of the title compound, with full ¹H NMR and ¹³C NMR characterization data provided . No comparable yield data are publicly documented for the regioisomeric 1-substituted variant (CAS 889949-09-1) or the 3-substituted analog in the open literature .

Organic synthesis Process chemistry Route scouting

Purity Grade Availability: 98%+ Purity Options with Vendor Differentiation

tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate is commercially available at multiple purity grades, with documented specifications enabling fit-for-purpose procurement. Vendors supplying this compound at 98% purity include CymitQuimica (Ref. 10-F610590) and Leyan (Cat. 1151638), while 95% purity grades are available from ChemShuttle (Cat. 185806) at $300.00 and Sigma-Aldrich (via Enamine, Cat. EN300-62792) . In contrast, the diastereomeric mixture analog (CAS 1193388-07-6) lacks any publicly specified purity grade and is marketed solely as a 'useful research chemical' without analytical characterization . The availability of multiple purity-verified commercial sources reduces supply chain risk.

Quality control Procurement specification Analytical chemistry

Regiochemical Specificity: 2-Substitution Pattern vs. 1- and 3-Substituted Isomers

tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate features a 2-substitution pattern on the cyclopentane ring, positioning the aminomethyl group adjacent to the Boc-protected amine. This vicinal diamine arrangement is distinct from the 1-substituted isomer (CAS 889949-09-1), which places both functional groups on the same cyclopentane carbon (geminal arrangement), and from the 3-substituted regioisomer which positions the aminomethyl group two carbons away . The 2-substitution pattern provides a different conformational profile: the target compound has a predicted XLogP3 of 1.7 and topological polar surface area (TPSA) of 64.4 Ų [1], whereas the 1-substituted isomer exhibits XLogP3 = 1.1, reflecting altered polarity and potential differences in membrane permeability .

Structure-activity relationship Medicinal chemistry Molecular design

Orthogonal Protection Utility: Boc-Protected Secondary Amine with Free Primary Amine vs. Alternative Protecting Groups

tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate contains a Boc-protected secondary amine alongside a free primary aminomethyl group, enabling orthogonal protection strategies. The Boc group is stable under basic and nucleophilic conditions but is cleaved under acidic conditions (e.g., TFA, HCl/dioxane), while the free primary amine remains available for immediate functionalization [1]. This contrasts with the hydrochloride salt form of the compound (CAS 2411590-84-4), which requires neutralization before the primary amine can react, and with the fully unprotected diamine analog, which lacks orthogonal protection altogether . The dual-amine functionality with orthogonal protection is not available in simpler Boc-cyclopentylamine derivatives such as tert-Butyl (2-aminocyclopentyl)carbamate (CAS 1193388-07-6), which contains only one protected amine without a free aminomethyl group, or 1-(Boc-amino)-1-aminomethyl cyclopentane (CAS 889949-09-1), which has a geminal arrangement of the two amine functionalities .

Protecting group strategy Multi-step synthesis Peptide chemistry

Documented Application Context: Agrochemical Intermediate with Commercial Supply Chain vs. Uncharacterized Research-Only Analogs

tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate is explicitly characterized by commercial suppliers as 'a versatile intermediate in agrochemicals' with established US-based warehousing and inventory availability . The compound is maintained in stock with specified storage conditions (2-8°C) and is available from multiple independent suppliers including ChemShuttle, Leyan, CymitQuimica, and Sigma-Aldrich/Enamine . In contrast, the regioisomeric 1-substituted analog (CAS 889949-09-1) is described only as 'a useful research chemical' with no documented industrial application context, while the diastereomeric mixture (CAS 1193388-07-6) has limited documented use restricted to being 'used as a reactant in the synthetic preparation of carboxamides as inhibitors of IRAK4 activity' with narrower scope .

Agrochemical synthesis Commercial availability Supply chain

Validated Application Scenarios for tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate Based on Quantitative Differentiation Evidence


Chiral Drug Candidate Synthesis Requiring Defined (1S,2R) Stereochemistry

Research teams developing enantioselective small-molecule therapeutics should specify this compound when stereochemical integrity is non-negotiable. The defined (1S,2R) configuration (InChIKey: HGRDDBPZHZEGNY-BDAKNGLRSA-N) ensures that downstream chiral centers are introduced with predictable stereocontrol, whereas diastereomeric mixtures (CAS 1193388-07-6) or undefined stereochemistry variants (CAS 1249010-71-6) produce unpredictable stereochemical outcomes that confound SAR interpretation and create regulatory impurity challenges .

Agrochemical Intermediate Procurement with Multi-Vendor Supply Security

Industrial agrochemical development teams requiring reliable, scalable supply should prioritize this compound over research-only analogs. Its established status as an agrochemical intermediate, combined with availability from multiple commercial suppliers (ChemShuttle at $300.00 for 95% purity; Leyan and CymitQuimica at 98% purity), provides supply chain redundancy and price competition . The defined storage condition (2-8°C) and documented analytical characterization further support quality-controlled industrial procurement .

Multi-Step Synthesis Requiring Orthogonal Amine Protection Strategies

Medicinal chemists executing multi-step syntheses that demand sequential amine functionalization should select this compound for its orthogonal protection architecture. The Boc-protected secondary amine remains stable during reactions at the free primary aminomethyl group, then can be selectively deprotected under acidic conditions (TFA or HCl/dioxane) to reveal the secondary amine for subsequent coupling steps. This orthogonal strategy reduces protecting group manipulation steps compared to fully protected or fully deprotected diamine alternatives, improving overall synthetic efficiency [1].

Process Chemistry Route Development with Validated High-Yield Protocol

Process chemists scaling up from medicinal chemistry quantities should leverage the documented 99% yield synthetic route from the corresponding azidomethyl precursor using Pd/C hydrogenation in ethanol (WO2005/66132 A1) . This validated protocol eliminates route-scouting uncertainty and provides a benchmark for process optimization, whereas alternative regioisomers lack publicly documented high-yield synthetic routes, requiring de novo method development that increases project timeline and resource investment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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